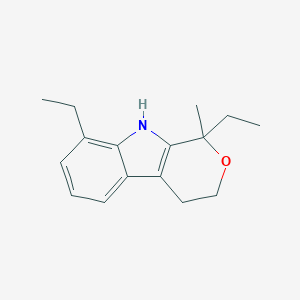

RAK-802

Vue d'ensemble

Description

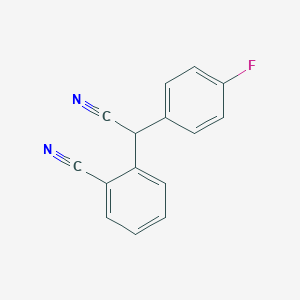

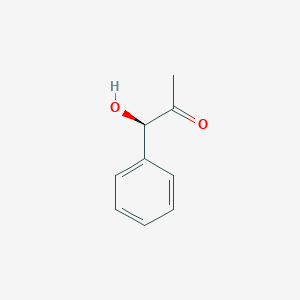

1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole is a compound of interest in the field of medicinal chemistry, particularly for its structural and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. Hughes et al. (1989) describe the synthesis of a structurally similar compound, 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, which is an isomer of the anti-inflammatory agent etodolac (Hughes et al., 1989). Furthermore, Martel et al. (1976) synthesized a series of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids, highlighting the method of acid-catalyzed condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate (Martel et al., 1976).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole has been investigated. For instance, the crystal structure of (1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)acetic acid was determined, providing insights into the stereospecificity and conformational aspects of these compounds (Song & Zhang, 2006).

Chemical Reactions and Properties

Several studies have explored the chemical reactions and properties of related compounds. For example, Agnusdei et al. (2003) detailed a synthetic strategy for tetrahydropyrano[3,4-b]indole derivatives, emphasizing the role of intramolecular Michael addition in their formation (Agnusdei et al., 2003).

Physical Properties Analysis

The physical properties of similar compounds to 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole have been characterized in various studies. For instance, the crystallographic analysis of etodolac, a closely related compound, provided insights into its solid-state conformation and physical characteristics (Humber et al., 1986).

Chemical Properties Analysis

The chemical properties of compounds structurally similar to 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole have been a focus of several studies. For example, Medeiros et al. (2011) discussed the synthesis of pyrano[3,4-b]indoles, highlighting the chemical steps involved and the resulting chemical properties (Medeiros, Schaus, & Porco, 2011).

Applications De Recherche Scientifique

Identification des Polymorphes dans les Produits Pharmaceutiques

Le composé a des applications dans l'identification des polymorphes des principes actifs pharmaceutiques. L'identification rapide des polymorphes est cruciale dans le développement de produits pharmaceutiques commercialement viables, et RAK-802 joue un rôle dans ce processus analytique .

Développement de Médicaments Anti-inflammatoires

This compound, sous le nom de DécarboxyÉtodolac, a été identifié comme un médicament anti-inflammatoire puissant. Son énantiomère actif a été attribué une configuration absolue S, ce qui est significatif pour le développement de médicaments énantiosélectifs .

Inhibition de la Cyclo-oxygénase 2

Comme l'Étodolac, this compound agit comme un inhibiteur préférentiel de la cyclo-oxygénase 2. Il est utilisé dans le traitement de conditions telles que la polyarthrite rhumatoïde et l'arthrose, et pour le soulagement de la douleur postopératoire .

Potentiel Anti-inflammatoire et Ulcérogène

This compound a été étudié pour ses effets anti-inflammatoires, en particulier contre les modèles chroniques d'inflammation. Il a montré une activité puissante avec un potentiel ulcérogène aigu relativement faible, ce qui en fait un candidat pour des médicaments anti-inflammatoires plus sûrs .

Déracémisation Rédox

Le composé a été utilisé dans des processus de déracémisation rédox pour les indoles α-substitués. Cette méthode est importante pour la synthèse de composés énantiomériquement purs, qui sont précieux dans les produits pharmaceutiques et la science des matériaux .

Mécanisme D'action

Target of Action

RAK-802, also referred to as JBI-802, is a dual inhibitor of LSD1 and HDAC6 . These two enzymes, Lysine Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6), are part of the repressor complexes that modulate the expression of several disease-specific genes . They play crucial roles in cancer cells and their combined inhibition has shown a profound effect in inhibiting tumor growth .

Mode of Action

This compound acts as an epigenetic modulating agent . It inhibits the transcriptional regulator coREST via its components LSD1 and HDAC6, thereby blocking neuroendocrine transdifferentiation and inducing cell death . This results in activity against neuroendocrine tumors . Furthermore, this compound has been found to induce downregulation of MYC RNA and degradation of MYC protein, both in vitro and in animal models .

Biochemical Pathways

The inhibition of LSD1 and HDAC6 by this compound affects the transcription of numerous cancer-related genes, including MYC . MYC is a master regulator of human cancers, and its amplification is associated with poor prognosis and resistance to treatments . By downregulating MYC, this compound disrupts the pathways that promote cancer cell proliferation and survival .

Result of Action

This compound has shown significant anti-proliferative activity against several cancer cell lines . It induces cell death and blocks neuroendocrine transdifferentiation, thereby exhibiting activity against neuroendocrine tumors . Moreover, this compound leads to the downregulation of MYC RNA and degradation of MYC protein, contributing to its anti-cancer effects .

Safety and Hazards

Propriétés

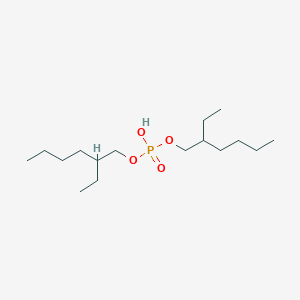

IUPAC Name |

1,8-diethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-4-11-7-6-8-12-13-9-10-18-16(3,5-2)15(13)17-14(11)12/h6-8,17H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMCQNNWNNRAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921610 | |

| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115066-03-0 | |

| Record name | RAK 802 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decarboxy etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J2J13T0DI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

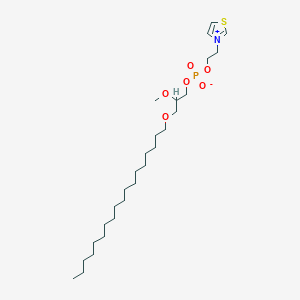

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)